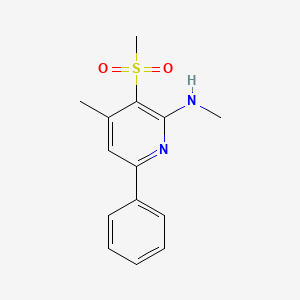![molecular formula C20H23N5O4 B2379783 8-(4-ethoxyphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887466-83-3](/img/structure/B2379783.png)
8-(4-ethoxyphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “8-(4-ethoxyphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a novel class of anti-inflammatory drugs, which are substituted derivatives of the fused tricyclic system .
Synthesis Analysis
The synthesis of similar compounds involves the use of specific procedures and structure determination with the assistance of X-ray crystallography . The synthesis of related nucleoside modifications was efficiently accomplished starting from inexpensive commercially available diacetone allofuranose .Molecular Structure Analysis
The molecular structure of similar compounds has been determined with the assistance of X-ray crystallography . Semiempirical molecular orbital calculations are used to investigate the relative stability of the possible isomers and tautomers of the title compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been studied. For instance, the alkylation of adenosine and 2-aminoadenosine was studied in dimethylsulfoxide with the application of 1-methanesulfonyloxy-2-methoxyethane as an alkylating agent .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, biophysical evaluation of related oligonucleotides revealed that they possess hybridization and mismatch discrimination attributes similar to those of LNA but greatly improved resistance to exonuclease digestion .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
The compound is a derivative of 7,8-polymethylenehypoxanthines, synthesized through the condensation of diethylacetal of dimethylformamide with related imidazoles. These derivatives are precursors to various purines used in studying antiviral and antihypertensive activities (Nilov et al., 1995).
Pharmacological Evaluation
A series of N-8-arylpiperazinylpropyl derivatives of similar compounds, including 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione, were synthesized and found to be potent 5-HT(1A) receptor ligands. Preclinical studies indicated potential anxiolytic-like and antidepressant activities (Zagórska et al., 2009).
Molecular Interaction Studies
A detailed quantitative analysis of intermolecular interactions in a closely related molecule, 8-(4-ethoxyphenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, was performed. This study provided insights into the design of new materials using this class of molecules (Shukla et al., 2020).
Analgesic Activity Research
Derivatives of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl with significant analgesic and anti-inflammatory effects were studied. These compounds showed potential as new analgesic and anti-inflammatory agents (Zygmunt et al., 2015).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Although certain findings from toxicological studies have precluded the further development of compounds within this group, related structural types are being investigated . This suggests that there is ongoing research in this area, and future studies may focus on improving the safety profile of these compounds while maintaining their therapeutic efficacy.
Eigenschaften
IUPAC Name |
6-(4-ethoxyphenyl)-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O4/c1-5-29-15-8-6-14(7-9-15)25-13(2)12-24-16-17(21-19(24)25)22(3)20(27)23(18(16)26)10-11-28-4/h6-9,12H,5,10-11H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWRRSCYDZLKIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCOC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-ethoxyphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

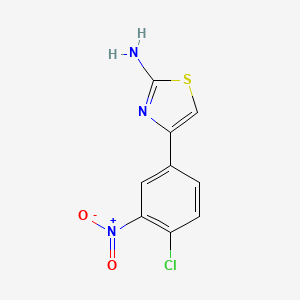


![1-({[(3-Methylphenyl)methyl]amino}methyl)cyclohexan-1-ol](/img/structure/B2379711.png)
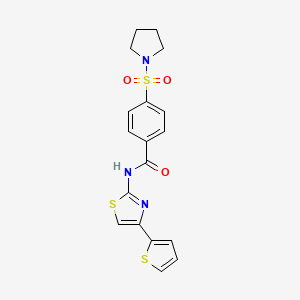

![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-phenoxyacetamide](/img/structure/B2379715.png)
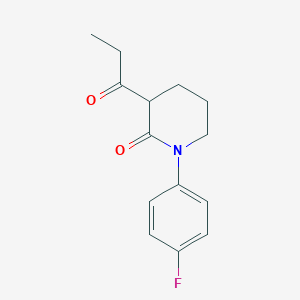
![2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}thio)-N-(4-methylphenyl)acetamide](/img/structure/B2379717.png)
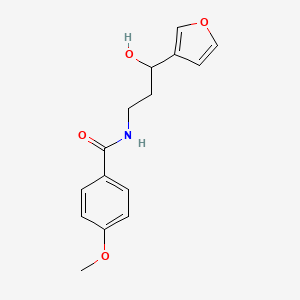

![2-amino-N-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2379721.png)

